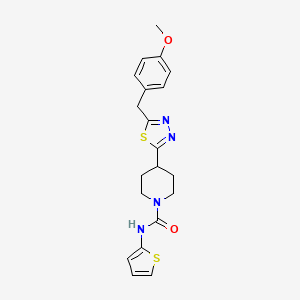
4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide represents a novel class of thiadiazole-based compounds that have attracted attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics:
- Molecular Weight: 361.44 g/mol
- CAS Number: 519170-13-9
- Molecular Formula: C16H19N3O2S
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, a study evaluated various substituted thiadiazole compounds against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that compounds similar to the target compound exhibited significant cytotoxic effects.
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that the compound demonstrated selective toxicity towards cancer cells compared to normal cells. The median inhibitory concentration (IC50) values were determined using the MTT assay, with promising results indicating effective cancer cell growth inhibition.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | HepG2 | 5.36 |
These results suggest that modifications in the molecular structure can enhance the anticancer efficacy of thiadiazole derivatives.
The mechanism of action for these compounds appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with these compounds leads to an increase in pro-apoptotic factors such as Bax and a decrease in anti-apoptotic factors like Bcl-2. This shift promotes apoptotic cell death, which is crucial for eliminating cancer cells.
"The significant increase in the Bax/Bcl-2 ratio and caspase 9 levels indicated that their cytotoxic effect is attributed to the ability to induce apoptotic cell death" .
Antimicrobial Activity
Beyond anticancer properties, this class of compounds has also been investigated for antimicrobial activity. Thiadiazole derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
Antibacterial Screening
A study conducted antibacterial screening on synthesized thiadiazole derivatives revealing:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate |
These findings indicate a broad spectrum of biological activity, making these compounds suitable candidates for further development as antimicrobial agents.
Case Studies and Research Findings
- In Vivo Studies : An in vivo study using tumor-bearing mice demonstrated that derivatives similar to the target compound effectively localized in tumor tissues, suggesting potential for targeted cancer therapy.
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the piperidine ring or substitution patterns on the thiadiazole core significantly impact biological activity. For example, replacing certain groups can enhance lipophilicity and improve cell permeability, leading to increased potency against cancer cell lines.
Propiedades
IUPAC Name |
4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-26-16-6-4-14(5-7-16)13-18-22-23-19(28-18)15-8-10-24(11-9-15)20(25)21-17-3-2-12-27-17/h2-7,12,15H,8-11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAYEHIOHQBHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














